molecular formula C13H13ClN4O2 B13979264 Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate

Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate

Cat. No.: B13979264
M. Wt: 292.72 g/mol
InChI Key: DUEOBHJYXCXGAG-UHFFFAOYSA-N
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Description

Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate is an organic compound that features a benzoate ester linked to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate typically involves the reaction of 6-amino-5-chloropyrimidine-4-carbaldehyde with methyl 3-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminobenzoate: A related compound with similar structural features.

    6-amino-5-chloropyrimidine: Shares the pyrimidine ring structure with the target compound.

Uniqueness

Methyl 3-((6-amino-5-chloropyrimidin-4-ylamino)methyl)benzoate is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H13ClN4O2

Molecular Weight

292.72 g/mol

IUPAC Name

methyl 3-[[(6-amino-5-chloropyrimidin-4-yl)amino]methyl]benzoate

InChI

InChI=1S/C13H13ClN4O2/c1-20-13(19)9-4-2-3-8(5-9)6-16-12-10(14)11(15)17-7-18-12/h2-5,7H,6H2,1H3,(H3,15,16,17,18)

InChI Key

DUEOBHJYXCXGAG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CNC2=NC=NC(=C2Cl)N

Origin of Product

United States

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